molecular formula C15H24BN3O4 B1287882 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate CAS No. 1032758-88-5

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate

Cat. No.: B1287882
CAS No.: 1032758-88-5
M. Wt: 321.18 g/mol
InChI Key: XICHESWFGOSKMN-UHFFFAOYSA-N
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Description

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate: is a chemical compound with the molecular formula C16H28BNO4 . This compound is notable for its use in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .

Mode of Action

The compound, being a boronic ester, is likely to interact with its targets through the boron atom. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetallation with a palladium catalyst to form an organopalladium species. This species then undergoes reductive elimination to form the desired biaryl compound and regenerate the palladium catalyst .

Result of Action

The primary result of the action of this compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds can have various molecular and cellular effects depending on their specific structures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is typically performed in an organic solvent and under an inert atmosphere to prevent the oxidation of the palladium catalyst . Additionally, the reaction rate can be affected by the temperature and the pH of the reaction mixture .

Preparation Methods

The synthesis of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through coupling reactions.

    Biology and Medicine: The compound is studied for its potential biological activities and its role in the development of pharmaceuticals.

    Industry: It is used in the production of materials with specific properties, such as polymers and advanced materials.

Comparison with Similar Compounds

Similar compounds include other boronic esters and carbamates, such as:

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate lies in its specific combination of functional groups, which makes it particularly useful in certain synthetic applications.

Properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O4/c1-13(2,3)21-12(20)19-11-17-8-10(9-18-11)16-22-14(4,5)15(6,7)23-16/h8-9H,1-7H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHESWFGOSKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590363
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032758-88-5
Record name tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid, pinacol ester
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